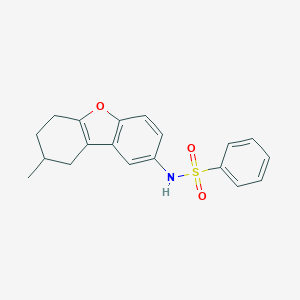

![molecular formula C27H29NO3S B491539 N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 406474-41-7](/img/structure/B491539.png)

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran derivatives are a class of organic compounds that have been extensively studied due to their wide range of biological and pharmacological applications . They are found in many natural products and have been used in the treatment of various diseases . For instance, some benzofuran derivatives have been used in cancer treatment .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclization reactions . For example, a metal-free cyclization of ortho-hydroxystilbenes can be used to produce 2-arylbenzofurans . Other methods include the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can act as inhibitors for certain enzymes, as demonstrated by a benzofuran derivative that inhibited PI3K and VEGFR-2 .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR .Aplicaciones Científicas De Investigación

1. Potential in Cancer Treatment

- Benzenesulfonamide derivatives, including compounds similar to the specified chemical, have been investigated for their antiproliferative activity against various cancer cell lines. For instance, some derivatives showed high antiproliferative activity against breast cancer and neuroblastoma cell lines, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

2. Role in Antibacterial Activity

- Naphthyridine sulfonamides, structurally related to the specified compound, have demonstrated inhibitory actions against efflux pumps in antibiotic-resistant Staphylococcus aureus strains. This suggests their potential use in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

3. Involvement in Efflux Pump Inhibition

- Further studies on 1,8-naphthyridines sulfonamides have shown their capacity to inhibit efflux pumps in Staphylococcus aureus, indicating a potential role in enhancing the efficacy of existing antibiotics (Oliveira-Tintino et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Research on benzofuran derivatives is ongoing, with a focus on developing new therapeutic agents. This includes designing antimicrobial agents that are active toward different clinically approved targets . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Propiedades

IUPAC Name |

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3S/c1-4-27(2,3)18-14-15-25-22(16-18)23-17-24(20-12-8-9-13-21(20)26(23)31-25)28-32(29,30)19-10-6-5-7-11-19/h5-13,17-18,28H,4,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFPGMRGYRKEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)

![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide](/img/structure/B491483.png)

![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B491485.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491486.png)

![4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491488.png)

![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B491505.png)

![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491511.png)